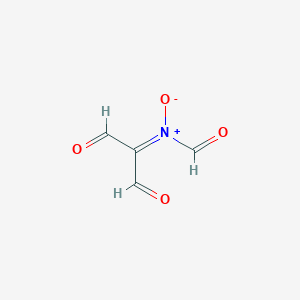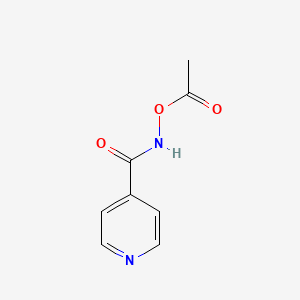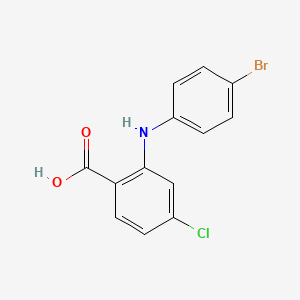
2-(4-Bromoanilino)-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromoanilino)-4-chlorobenzoic acid is an organic compound that features both bromine and chlorine substituents on an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-4-chlorobenzoic acid typically involves the reaction of 4-bromoaniline with 4-chlorobenzoic acid. The process can be carried out under mild conditions using eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF). The reaction is catalyzed by palladium nanocrystals supported on covalent organic frameworks (COFs), which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and aniline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
2-(4-Bromoanilino)-4-chlorobenzoic acid has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromoanilino)-4-chlorobenzoic acid involves its interaction with molecular targets through various pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological processes and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Chlorobenzoic Acid: A chlorinated benzoic acid used as an intermediate in chemical synthesis.
Uniqueness
2-(4-Bromoanilino)-4-chlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for the formation of a wide range of derivatives with diverse applications in research and industry.
Properties
CAS No. |
90656-46-5 |
|---|---|
Molecular Formula |
C13H9BrClNO2 |
Molecular Weight |
326.57 g/mol |
IUPAC Name |
2-(4-bromoanilino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
FLPARQHVQBQCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
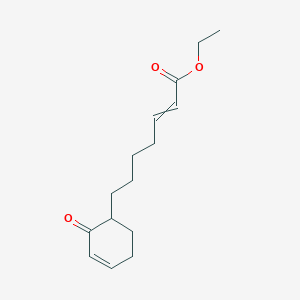

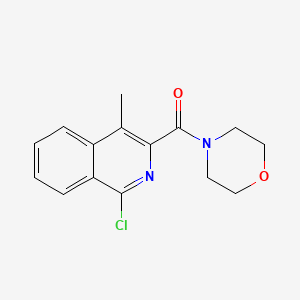

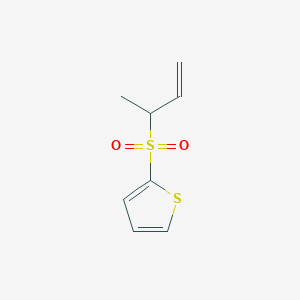
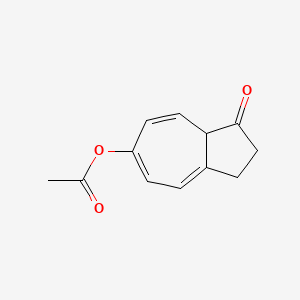

![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
